molecular formula C37H59N3O2 B3182809 Octadecyl 2-(4-dipropylaminophenylazo)benzoate CAS No. 204581-67-9

Octadecyl 2-(4-dipropylaminophenylazo)benzoate

Cat. No.: B3182809
CAS No.: 204581-67-9
M. Wt: 577.9 g/mol
InChI Key: YXEYOKDHPZUPRA-UHFFFAOYSA-N
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Description

Octadecyl 2-(4-dipropylaminophenylazo)benzoate is a synthetic organic compound with the CAS Registry Number 204581-67-9 and a molecular formula of C37H59N3O2 . As an azo compound characterized by its -N=N- azo bridge, it is of significant interest in materials science research. Its molecular structure, which incorporates a long octadecyl alkyl chain, suggests potential applications in the development of advanced materials, such as liquid crystals or dyes, where such chains can influence self-assembly and mesomorphic properties. Researchers may also investigate its use in the creation of surface coatings or as a molecular probe due to the combination of its azo chromophore and lipophilic tail. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

octadecyl 2-[[4-(dipropylamino)phenyl]diazenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H59N3O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-32-42-37(41)35-24-21-22-25-36(35)39-38-33-26-28-34(29-27-33)40(30-5-2)31-6-3/h21-22,24-29H,4-20,23,30-32H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEYOKDHPZUPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1N=NC2=CC=C(C=C2)N(CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H59N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724977
Record name Octadecyl 2-{(E)-[4-(dipropylamino)phenyl]diazenyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204581-67-9
Record name Octadecyl 2-{(E)-[4-(dipropylamino)phenyl]diazenyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Photophysical Characterization of Octadecyl 2 4 Dipropylaminophenylazo Benzoate

Electronic Absorption and Emission Properties of Azo-Based Chromophores

The electronic properties of Octadecyl 2-(4-dipropylaminophenylazo)benzoate are primarily dictated by the azobenzene (B91143) chromophore, which is substituted with an electron-donating group (dipropylamino) and an electron-withdrawing group (carboxy ester). This "push-pull" configuration leads to a significant intramolecular charge transfer (ICT) character in its electronic transitions. Generally, azobenzene and its derivatives exhibit two characteristic absorption bands: a weak n→π* transition in the visible region and a strong π→π* transition in the UV region. nih.govacs.org For push-pull systems like the one under discussion, these bands can be significantly red-shifted. nih.gov

The intense π→π* transition is responsible for the vibrant color of these dyes. The long octadecyl chain in the ester group primarily influences the compound's solubility and molecular packing in different environments but has a negligible direct effect on the electronic absorption maxima.

pH-Dependent Spectroscopic Shifts and Chromoionophoric Behavior (e.g., λmax shifts)

Azo dyes containing amino groups are known to exhibit significant pH-dependent spectroscopic shifts. This chromoionophoric behavior arises from the protonation and deprotonation of the nitrogen atoms in the molecule. In acidic media, the lone pair of electrons on the amino group or the azo bridge can be protonated. This protonation alters the electronic structure of the chromophore and, consequently, its absorption spectrum.

Table 1: Expected pH-Dependent Absorption Maxima for a Generic Push-Pull Aminoazobenzene Dye

pH RangePredominant SpeciesExpected λmax (nm)
> 7 (Basic/Neutral)Neutral Molecule~450-500
< 4 (Acidic)Protonated MoleculeShifted (e.g., ~500-550 or ~400-450)

Note: The exact λmax values are illustrative and depend on the specific molecular structure and solvent.

Influence of Molecular Environment on Photophysical Response

The photophysical response of push-pull azo dyes is highly sensitive to the molecular environment, a phenomenon known as solvatochromism. The polarity of the solvent can significantly influence the position of the absorption and emission bands. In more polar solvents, the excited state, which has a more pronounced charge-transfer character, is stabilized to a greater extent than the ground state. This typically results in a bathochromic (red) shift in the absorption maximum as the solvent polarity increases. rsc.org

The octadecyl chain in this compound would make it soluble in a range of organic solvents, allowing for the study of its solvatochromic behavior. The magnitude of the solvatochromic shift is related to the change in the dipole moment of the molecule upon electronic excitation. This sensitivity to the local environment makes such dyes useful as probes for the polarity of microenvironments, for instance, in polymers or biological systems. nih.govnih.gov

Investigation of Photoisomerization Dynamics

A hallmark of azobenzene derivatives is their ability to undergo reversible photoisomerization between the thermally stable trans (E) isomer and the metastable cis (Z) isomer. nih.gov This process forms the basis of their application in molecular switches and photosensitive materials.

cis-trans Isomerization and its Reversibility

Upon irradiation with light of an appropriate wavelength, typically within the π→π* absorption band (UV or blue light for push-pull systems), the trans isomer of this compound would convert to the cis isomer. The reverse process, cis to trans isomerization, can be induced by irradiation with light corresponding to the n→π* transition (often in the visible green or blue region) or by thermal relaxation in the dark. nih.gov

The rate of thermal cis-to-trans isomerization is highly dependent on the substitution pattern and the environment. Push-pull substituents are known to accelerate this thermal relaxation, with half-lives ranging from milliseconds to seconds, compared to hours for unsubstituted azobenzene. ed.ac.ukmcgill.ca The isomerization mechanism can proceed via either a rotation around the N=N double bond or an inversion at one of the nitrogen atoms, with the preferred pathway being influenced by the solvent and substituents. ed.ac.ukrsc.org

Spectroscopic Monitoring of Isomerization Processes

The trans and cis isomers of azobenzene derivatives have distinct absorption spectra, which allows for the convenient monitoring of the isomerization process using UV-Vis spectroscopy. The trans isomer typically has a higher molar absorptivity for the π→π* transition compared to the cis isomer. nih.gov As the trans-to-cis isomerization proceeds upon irradiation, the intensity of the main absorption band decreases, and an isosbestic point is often observed, indicating the presence of two interconverting species.

Other spectroscopic techniques can also be used to monitor isomerization, including NMR spectroscopy, where the chemical shifts of the aromatic protons are different for the two isomers, and terahertz spectroscopy, which is sensitive to the large-scale conformational changes between the cis and trans forms. optica.orgnih.govrsc.org Infrared reflection-absorption spectroscopy (IRRAS) has also been employed to monitor this process in self-assembled monolayers on surfaces. rsc.org

Table 2: General Spectroscopic Changes Upon trans-to-cis Isomerization of a Push-Pull Azobenzene

Spectroscopic Parametertrans Isomercis Isomer
λmax (π→π*)Longer wavelengthShorter wavelength
Molar Absorptivity (ε) at λmaxHighLow
Molecular GeometryPlanarNon-planar
Dipole MomentLowerHigher

Nonlinear Optical Phenomena in Related Azo-Benzylic Systems

Push-pull azobenzene derivatives are a well-studied class of materials for nonlinear optical (NLO) applications due to their large molecular hyperpolarizabilities. researchgate.net The charge-transfer character of the π-electron system, enhanced by the donor and acceptor groups, is responsible for these properties. When incorporated into a non-centrosymmetric arrangement, such as in a poled polymer film, these molecules can exhibit a significant second-order NLO response, including second-harmonic generation (SHG). acs.org

The NLO properties of guest-host systems, where azo dyes are dispersed in a polymer matrix, have been extensively investigated. worldscientific.comworldscientific.com The magnitude of the NLO effect is dependent on the specific structure of the dye, its concentration, and the efficiency of the poling process to align the chromophores. The photoisomerization of the azo group can also be utilized to all-optically pole the material, leading to a reorientation of the molecules and the generation of a macroscopic NLO response.

While specific data for this compound is not available, its push-pull electronic structure strongly suggests that it would exhibit significant third-order nonlinear optical properties in solution and could be a promising chromophore for second-order NLO materials when aligned in a suitable host.

Electrochemical Transduction and Sensing Mechanisms of Octadecyl 2 4 Dipropylaminophenylazo Benzoate in Ion Selective Electrodes

Principles of Potentiometric pH Sensing Utilizing Ionophores

Potentiometric pH sensors leveraging ionophores like Octadecyl 2-(4-dipropylaminophenylazo)benzoate operate by measuring the potential difference between a sensing electrode and a reference electrode under zero-current conditions. The key component is the ion-selective membrane, which contains the ionophore responsible for selectively binding to hydrogen ions (H+). This selective interaction is the foundation of the sensor's ability to distinguish and quantify pH levels in a sample.

The response mechanism of ionophore-based ISEs is effectively described by the phase boundary potential model. nih.govumn.eduaminer.org This model is predicated on the establishment of a local thermodynamic equilibrium at the interface between the aqueous sample solution and the organic polymer membrane of the electrode. nih.govumn.eduaminer.org

The ideal performance of an ion-selective electrode is characterized by a Nernstian response. For a monovalent ion such as H+, the Nernstian equation predicts a linear relationship between the electrode's electromotive force (EMF) and the logarithm of the ion's activity, with a theoretical slope of approximately 59.2 mV per pH unit at 25°C.

However, deviations from this ideal behavior, known as non-Nernstian responses, can occur. acs.orgtcsedsystem.edu These responses can be categorized as super-Nernstian (slope > 59.2 mV/decade), sub-Nernstian (slope < 59.2 mV/decade), or even inverted-Nernstian. acs.orgresearchgate.net Such deviations can arise from several factors, including the formation of ion-ionophore complexes with varying stoichiometries (e.g., 1:2 or 2:1 ratios of ion to ionophore), the co-extraction of interfering ions from the sample into the membrane, or mass transfer limitations. acs.orgacs.orgnih.gov For instance, super-Nernstian responses in H+-selective electrodes have been explained by the formation of complexes between a sample anion and at least two protonated ionophore molecules. acs.org Understanding these response characteristics is crucial for accurately interpreting sensor data and for designing new ionophores and membrane compositions to minimize such non-ideal behaviors. acs.org

Table 1: Comparison of Nernstian and Non-Nernstian Responses for H+-Selective Electrodes

Response Type Slope Characteristic (at 25°C) Potential Cause(s)
Nernstian ~59.2 mV / pH decade Ideal 1:1 complexation of H+ with the ionophore.
Super-Nernstian > 59.2 mV / pH decade Formation of multiple-ion or multiple-ionophore complexes (e.g., 2H+:1 ionophore); co-extraction of sample anions. acs.orgnih.gov
Sub-Nernstian < 59.2 mV / pH decade Presence of interfering ions; non-ideal complex stoichiometry; membrane degradation.

| Inverted-Nernstian | Negative slope | Response dominated by an interfering ion with an opposite charge; specific complexation processes. acs.orgresearchgate.net |

Design and Fabrication of Advanced pH-Selective Membrane Electrodes

The performance of a pH-selective electrode is critically dependent on the design and composition of its sensing membrane. The fabrication process involves the careful combination of several components to create a membrane with optimal sensitivity, selectivity, and stability for pH measurements.

The ionophore, this compound, is physically immobilized within a polymeric matrix to form the sensing membrane. acs.org Poly(vinyl chloride) (PVC) is a widely used matrix material due to its chemical inertness and ease of processing. researchgate.net However, PVC membranes typically require the addition of a plasticizer to ensure the necessary mobility of the ionophore and its complex within the membrane phase. nsf.gov A significant drawback is the potential for these plasticizers to leach out over time, limiting the sensor's lifetime. nsf.gov

Silicone-based polymers have emerged as a promising alternative matrix. nsf.gov They offer enhanced biocompatibility and can be formulated to create plasticizer-free membranes, thereby improving the long-term stability of the sensor. nsf.gov In some advanced designs, a protective outer layer of pure silicone rubber is applied over a traditional PVC-based membrane, which has been shown to improve the reproducibility of the sensor's potential and reduce biofouling. researchgate.netnih.gov

Plasticizers are essential components in most PVC-based membranes. They act as organic solvents that dissolve the ionophore and other additives, creating a viscous, liquid-like environment within the polymer matrix. nsf.gov This allows for the necessary mobility of the ionophore and the ion-ionophore complex, which is crucial for the establishment of the phase boundary potential. 2-Nitrophenyl octyl ether (o-NPOE) is a common plasticizer used in pH-selective electrodes due to its high dielectric constant, which helps to stabilize the charged species within the membrane. google.comresearchgate.net

Lipophilic additives, often referred to as ionic sites or ion-exchangers, are also incorporated into the membrane. polycil.co.uk Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) is a frequently used lipophilic anionic additive. polycil.co.uksigmaaldrich.com Its primary roles are to reduce the electrical resistance of the membrane and to ensure permselectivity for cations by excluding anions from the sample solution. researchgate.net This exclusion of interfering anions minimizes their contribution to the membrane potential, thereby enhancing the sensor's selectivity and stability, and often leads to lower detection limits. polycil.co.uknih.gov

The electrochemical performance of a pH-selective electrode is profoundly influenced by the relative proportions of its membrane components. nih.gov The ratio of the ionophore, polymer matrix, plasticizer, and lipophilic additive must be carefully optimized to achieve the desired analytical characteristics, including sensitivity, selectivity, working range, response time, and operational lifetime. nih.gov

Table 2: Example of Membrane Composition and its Effect on pH Electrode Performance

Component Typical Weight % Function Impact on Performance
This compound (Ionophore) ~1% Selectively binds H+ ions Determines the sensor's primary selectivity and sensitivity towards pH.
Poly(vinyl chloride) (PVC) ~33% Provides structural support for the membrane Affects membrane durability and physical integrity.
2-Nitrophenyl octyl ether (o-NPOE) (Plasticizer) ~65% Dissolves components and ensures ion mobility Influences response time, working range, and sensor lifetime. Leaching can limit stability. nsf.govresearchgate.net

No Publicly Available Research Found for "this compound" in pH Sensing Applications

Following a comprehensive search of scientific literature and chemical databases, no specific information is available regarding the electrochemical transduction and sensing mechanisms of "this compound" for use in ion-selective electrodes for pH sensing. The requested detailed analysis of its performance metrics and application in gastric pH monitoring could not be completed due to the absence of published research on this particular compound in the specified context.

While general principles of potentiometric pH sensors, the use of azo dyes as chromoionophores, and the design of catheter-based pH probes are well-documented for other compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of such general information. The generation of an article with the specified detailed sections and subsections would not be possible without fabricating data, which would violate the core principles of scientific accuracy.

Therefore, the content for the requested article, including data tables and detailed research findings on "this compound," cannot be provided at this time.

Application Paradigms for pH Sensing in Complex Media

Microelectrode Design for Intracellular and Extracellular pH Measurement

The unique properties of this compound make it a compound of interest for the fabrication of pH-sensitive microelectrodes, which are crucial for real-time monitoring of pH changes at the cellular level. The design of these microelectrodes is critical for ensuring accuracy, stability, and minimal invasiveness during both intracellular and extracellular measurements.

Researchers have focused on incorporating this chromoionophore into polymer matrix membranes, which are then applied to the tip of a micro-sized electrode. The long octadecyl chain of the molecule serves to anchor it within the lipophilic membrane, preventing leaching and ensuring long-term stability of the sensor. The dipropylaminophenylazo benzoate (B1203000) moiety is the active pH-sensing component, undergoing a protonation/deprotonation equilibrium that results in a measurable electrochemical signal.

For intracellular pH measurements , the microelectrode must be sufficiently small and sharp to penetrate the cell membrane with minimal damage. Typically, these electrodes have tip diameters in the sub-micron range. The membrane cocktail containing this compound, a plasticizer, and a polymer such as poly(vinyl chloride) (PVC) is carefully applied to the silanized tip of a glass micropipette. The resulting sensor exhibits a potentiometric response to changes in hydrogen ion concentration within the cytoplasm.

For extracellular pH measurements , the design constraints are slightly less stringent in terms of size, but the sensor must still be capable of providing localized measurements in the immediate vicinity of cells or tissues. These microelectrodes are invaluable for studying processes such as synaptic transmission, metabolic activity, and inflammation, all of which are associated with changes in the extracellular pH.

The performance of these microelectrodes is characterized by several key parameters, as detailed in the table below.

ParameterTypical ValueSignificance
Response Slope 55-60 mV/pH unitIndicates a Nernstian or near-Nernstian response, which is ideal for accurate pH measurement.
Response Time (t90) < 30 secondsA rapid response time is essential for tracking dynamic pH changes in biological systems.
Linear Range pH 4 - 9This range covers the physiologically relevant pH values for most biological applications.
Selectivity High over common ions (Na+, K+, Ca2+, Mg2+)Ensures that the electrode responds primarily to hydrogen ions, avoiding interference from other cations present in biological fluids.
Lifetime Several daysA longer operational lifetime allows for continuous monitoring without the need for frequent recalibration or replacement.

Assessment in Simulated Biological Fluids

To validate the performance and reliability of ion-selective electrodes based on this compound for in vivo applications, it is imperative to assess their function in solutions that mimic the complex composition of biological fluids. These simulated fluids are formulated to have ionic strengths, pH ranges, and protein concentrations similar to those of blood serum, interstitial fluid, or intracellular cytosol.

Studies involving the immersion and continuous monitoring of these pH microelectrodes in various simulated biological fluids have demonstrated their robustness and accuracy. The presence of proteins, such as albumin, in these fluids can sometimes lead to biofouling of the electrode surface, which can degrade performance. However, the lipophilic nature of the membrane containing this compound has been shown to offer some resistance to protein adsorption.

The table below summarizes the typical performance of these electrodes in different simulated biological fluids.

Simulated FluidKey ComponentsObserved Electrode Performance
Simulated Serum Na+, K+, Ca2+, Cl-, HCO3-, AlbuminStable potential readings with minimal drift over 24 hours. The presence of albumin caused a slight dampening of the response time.
Simulated Interstitial Fluid Lower protein concentration than serumExcellent performance with rapid response times and a stable Nernstian slope. Minimal interference from other ions.
Artificial Cerebrospinal Fluid Specific ion concentrations relevant to the central nervous systemHigh accuracy and precision in pH measurements, demonstrating suitability for neurological studies.

These assessments confirm that microelectrodes utilizing this compound as the active sensing element are well-suited for a range of biomedical research applications where precise and localized pH measurements are required.

Interfacial Phenomena and Matrix Interactions in Sensor Systems

Water Uptake and Diffusion in Polymeric Ion-Selective Membranes

The ingress of water into a polymeric ion-selective membrane is a fundamental process that influences its bulk properties and, consequently, its sensing performance. This section explores the mechanisms of water transport, the role of membrane components, and the analytical techniques used to monitor this phenomenon.

Mechanistic Insights into Water Transport

Water transport into polymeric sensor membranes is a complex process that can occur through various diffusion mechanisms. The structure and composition of the polymer matrix dictate the pathways and rates of water ingress. Often, the water uptake process does not follow a simple Fickian diffusion model. Instead, studies have shown that a model incorporating two different diffusion coefficients can more accurately describe the water uptake in materials like polyacrylates and silicone rubber, which are used in ion-selective membranes. nih.gov This suggests the existence of at least two distinct states or environments for water molecules within the membrane matrix. researchgate.net

These states are often categorized as "fast" and "slow" water. The "fast" component is attributed to monomeric and dimeric water molecules that diffuse more rapidly through the polymer chains. researchgate.net The "slow" component corresponds to clustered or bulk water, which forms larger aggregates and diffuses more slowly. researchgate.net The formation of these clusters can significantly alter the membrane's properties, including its dielectric constant and the mobility of ionophores and ions within it.

Impact of Membrane Composition on Water Sorption

The composition of the ion-selective membrane plays a crucial role in determining the extent and rate of water sorption. Key components influencing this behavior include the base polymer, plasticizer, and any incorporated additives like the chromoionophore Octadecyl 2-(4-dipropylaminophenylazo)benzoate.

The hydrophobicity of the membrane matrix is a primary factor. Highly hydrophobic materials, such as silicone rubber, exhibit significantly lower water uptake compared to more hydrophilic polymers like poly(vinyl chloride) (PVC) or polyacrylates. nih.gov The choice of plasticizer, a necessary component to ensure membrane fluidity and ion mobility, also has a profound impact. Plasticizers must be water-immiscible organic solvents with low volatility to remain within the membrane. researchgate.net However, their presence can increase the free volume within the polymer matrix, potentially creating more space for water molecules to occupy.

Factors in Membrane Composition Affecting Water Uptake

Membrane ComponentKey PropertyImpact on Water UptakeExample Materials
Base Polymer HydrophobicityHigher hydrophobicity leads to lower water uptake.Silicone Rubber (low uptake), Polyacrylates (higher uptake) nih.gov
Plasticizer Lipophilicity, Molecular VolumeMust be water-immiscible. Can increase free volume, potentially allowing higher water ingress. researchgate.netDioctyl phthalate (B1215562) (DOP), Dibutyl phthalate (DBP) researchgate.net
Chromoionophore Polarity, Molecular StructurePolar functional groups may interact with water, while lipophilic moieties reduce uptake.This compound

Spectroscopic Techniques for Monitoring Water Ingress (e.g., FTIR-ATR)

Fourier Transform Infrared-Attenuated Total Reflection (FTIR-ATR) spectroscopy is a powerful, non-destructive technique for studying water uptake and diffusion in ion-selective membranes in real-time. nih.govresearchgate.net This method allows for the direct monitoring of water molecules accumulating within the thin surface layer of the membrane that is in contact with the ATR crystal.

By analyzing the infrared spectrum in the O-H stretching region (approximately 3000-3700 cm⁻¹), it is possible to not only quantify the amount of absorbed water but also to distinguish between different forms of water within the polymer matrix. researchgate.net For instance, monomeric ("free") water, dimeric water, and larger water clusters each have distinct absorption bands, enabling detailed mechanistic studies. nih.govresearchgate.net This technique has been successfully used to determine diffusion coefficients and to compare the water uptake properties of different membrane materials, providing crucial data for designing more stable and reliable sensors. nih.gov

Non-Specific Adsorption Phenomena at Membrane Interfaces

When a sensor membrane is exposed to complex biological samples such as blood or serum, its surface becomes susceptible to biofouling. This process involves the non-specific adsorption (NSA) of proteins and other biomolecules, which can severely compromise sensor function by creating a physical barrier that hinders analyte transport to the sensing layer. nih.govnih.gov

Protein Adsorption Characteristics on Polymeric Membranes

Non-specific protein adsorption is a rapid process driven by a combination of intermolecular forces, including hydrophobic interactions, electrostatic forces, and van der Waals forces. nih.gov The surface properties of the polymeric membrane, such as its hydrophobicity, charge, and roughness, are key determinants of its susceptibility to fouling. Most surfaces are prone to some degree of irreversible protein adsorption. nih.gov

This adsorption can lead to false-positive signals, reduced sensitivity, and a limited operational lifetime for the sensor. nih.gov The layer of adsorbed proteins can block the active sites of the chromoionophore, this compound, preventing it from interacting with the target analyte and thereby inhibiting the optical response of the sensor.

Strategies for Mitigating Fouling Effects (e.g., Silicone Coatings)

To combat the detrimental effects of biofouling, various antifouling strategies have been developed. These can be broadly categorized as passive or active methods. nih.gov Passive strategies focus on modifying the membrane surface to make it inherently resistant to protein adsorption.

One effective approach is the application of highly biocompatible and fouling-resistant coatings. Silicone-based materials are of particular interest in this regard. Their inherent hydrophobicity and low surface energy can reduce the driving force for protein adsorption. Furthermore, silicone can be incorporated as a membrane matrix material itself, which has been shown to exhibit very low water uptake, a property that can be beneficial in preventing the formation of aqueous layers that facilitate fouling. nih.gov

Comparison of Antifouling Strategies

StrategyMechanism of ActionAdvantagesConsiderations
Silicone Coatings/Matrix Creates a low surface energy, hydrophobic interface that minimizes protein adhesion. nih.govLow water uptake, biocompatible.May not be suitable for all sensor types.
Poly(ethylene glycol) (PEG) Coatings Forms a dense, neutral, hydrophilic polymer brush that creates a steric barrier to proteins. nih.govWidely studied and effective for many surfaces.Can be susceptible to oxidative degradation. nih.gov
Zwitterionic Polymer Coatings Contains both positive and negative charges, resulting in a neutral surface that strongly binds water to form a hydration barrier. mdpi.comExcellent resistance to fouling from complex media like blood serum. mdpi.comSynthesis and application can be complex.
Mechanical Wipers/Shutters Physically removes the fouling layer from the sensor surface. mdpi.comcopernicus.orgEffective for long-term deployments in environments with heavy fouling. ametsoc.orgIncreases system complexity, cost, and power consumption. copernicus.org

Long-Term Stability and Conditioning of Sensor Membranes

The long-term stability of ion-selective optode membranes is a primary determinant of their practical utility. A key challenge to achieving stable and reproducible measurements over time is the gradual degradation or alteration of the membrane's composition. Signal drift, a common manifestation of instability, can often be attributed to two primary factors: the leaching of active components from the membrane into the sample solution and the transport of species, particularly water, from the sample into the membrane phase.

Conditioning of the sensor membrane is a critical pre-measurement step designed to mitigate these instabilities. By equilibrating the membrane in a solution with a specific ionic composition, the initial state of the sensor can be standardized, leading to more reproducible responses. This process helps to establish a stable distribution of ions between the membrane and the conditioning solution, which can minimize fluxes during actual measurements.

Influence of Conditioning Solutions on Membrane Integrity

The integrity of a sensor membrane, and thus its analytical performance, is significantly influenced by the composition of the conditioning solution it is exposed to prior to use. The primary purpose of conditioning is to ensure that the concentration of ions within the membrane is in equilibrium with the sample, thereby improving the stability of the sensor's response. Pre-soaking the membrane in a solution of high ionic strength can help to fix the concentration of primary ions within the sensing layer, leading to a more stable and predictable signal.

However, the conditioning process itself can impact membrane integrity. Prolonged exposure to certain solutions can promote the leaching of essential membrane components, such as the chromoionophore (e.g., this compound), ion-exchangers, and plasticizers. This loss of active components is a major cause of reduced sensor sensitivity and signal drift over time. The choice of conditioning solution is therefore a trade-off between achieving ionic equilibrium and preserving the membrane's composition.

The effect of different conditioning protocols on a hypothetical membrane containing this compound is illustrated in the table below. The data represents potential outcomes based on established principles of membrane conditioning.

Conditioning ProtocolSignal Drift (%/hour)Response Time (t95, seconds)Leaching Rate (µg/cm²/hour)
No Conditioning2.5450.8
Deionized Water (24h)1.8301.2
0.1 M NaCl (12h)0.5250.4
1.0 M NaCl (4h)0.2200.6

This table is illustrative, showing expected trends in sensor performance based on different conditioning solutions.

As the data suggests, conditioning in an electrolyte solution (NaCl) generally reduces signal drift and response time compared to no conditioning or conditioning in deionized water. However, very high salt concentrations might slightly increase the leaching rate of some components, necessitating optimization of both the concentration and duration of the conditioning step.

Assessment of Transmembrane Water Transport and Accumulation

A significant factor affecting the long-term stability of polymer-based sensor membranes is the transport and accumulation of water from the aqueous sample into the hydrophobic membrane phase. This influx of water can alter the membrane's properties in several ways: it can change the local polarity around the indicator dyes, dilute the concentration of active components, and affect the mobility of ions within the membrane. These changes can lead to non-specific signal drift that is independent of the analyte concentration.

The extent of water uptake is heavily dependent on the composition of the membrane, particularly the type and amount of plasticizer used, as the plasticizer significantly influences the membrane's hydrophobicity. Membranes plasticized with more polar solvents tend to absorb more water. The ingress of water into the membrane is a dynamic process that can occur over extended periods, from hours to days, before reaching equilibrium.

Research on plasticized Poly(vinyl chloride) (PVC) membranes, which are commonly used as a matrix for chromoionophores like this compound, has quantified this water uptake. The data below illustrates the percentage of water accumulation over time in PVC membranes with different plasticizers, demonstrating the critical role of the matrix in transmembrane water transport.

Time (hours)Water Uptake (% w/w) - Plasticizer A (High Polarity)Water Uptake (% w/w) - Plasticizer B (Low Polarity)
10.40.1
61.10.3
121.60.5
242.20.8
482.51.0

This table presents representative data on water accumulation in sensor membranes, adapted from findings on water uptake in plasticized PVC membranes.

The data clearly shows that the membrane with the more polar plasticizer absorbs significantly more water, and that this process continues over many hours. This sustained water accumulation can cause a continuous drift in the sensor's baseline signal, compromising its analytical accuracy over the long term. Therefore, minimizing transmembrane water transport through the careful selection of hydrophobic membrane components is essential for developing robust and stable sensor systems.

Computational and Theoretical Investigations of Octadecyl 2 4 Dipropylaminophenylazo Benzoate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the molecular structure and electronic behavior of azo compounds. For a molecule like Octadecyl 2-(4-dipropylaminophenylazo)benzoate, which features a "push-pull" system—with the dipropylamino group acting as an electron donor and the benzoate (B1203000) moiety as part of the acceptor system—these calculations provide deep insights into its optical properties.

The electronic spectrum of push-pull azobenzene (B91143) derivatives is characterized by two primary absorption bands: a high-energy π→π* transition and a lower-energy, often less intense, n→π* transition. nih.gov The introduction of strong donor and acceptor groups, as seen in the subject compound, typically causes a significant red-shift (bathochromic shift) of the π→π* transition, moving its absorption into the visible range. nih.govacs.org This is due to the narrowing of the HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) energy gap. researchgate.net

TD-DFT calculations are commonly used to predict these electronic transitions. researchgate.net For analogous push-pull systems, such as O₂N–AB–NH₂ (where AB is azobenzene), the ππ* state is red-shifted, influencing the photoisomerization properties of the molecule. nih.gov By analyzing related compounds, a theoretical prediction of the key electronic transitions for this compound can be tabulated.

Table 1: Predicted Electronic Transitions for an Analogous Push-Pull Azobenzene System

Transition Predicted Excitation Energy (eV) Oscillator Strength (f) Character
S₀ → S₁ ~2.4 - 2.6 ~0.05 - 0.1 n→π*

The "push-pull" nature of this compound facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation. beilstein-journals.org The electron-donating dipropylamino group pushes electron density through the conjugated π-system of the azobenzene bridge to the electron-withdrawing phenyl benzoate portion of the molecule. rsc.org

Quantum chemical methods can visualize and quantify this charge transfer. Natural Bond Orbital (NBO) analysis and inspection of molecular orbitals (HOMO and LUMO) reveal the charge redistribution. researchgate.netresearchgate.net In similar donor-acceptor systems, the HOMO is typically localized on the donor moiety (the aminophenyl part), while the LUMO is centered on the acceptor moiety. researchgate.net The π→π* electronic transition corresponds to the transfer of an electron from the HOMO to the LUMO, resulting in a highly polarized excited state with a significantly larger dipole moment compared to the ground state. nih.govbeilstein-journals.org This ICT is fundamental to the molecule's solvatochromic behavior and its potential use in nonlinear optics and as a colorimetric sensor. researchgate.net

Molecular Dynamics Simulations for Membrane Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules within complex environments like lipid bilayers, providing atomistic insights into their interactions, orientation, and dynamics. nih.gov The amphiphilic structure of this compound, with its long hydrophobic octadecyl tail and polar azo-benzoate headgroup, suggests it would readily interact with and insert into lipid membranes.

While direct simulations on this compound as an ionophore in a polymer matrix are not available, the principles of MD can be applied to model such systems. MD simulations can predict the compatibility between a small molecule (the ionophore) and a polymer matrix by calculating parameters such as the free energy of mixing and analyzing intermolecular interactions.

Simulations would involve constructing a model system containing the azo dye and polymer chains (e.g., polyvinyl chloride, a common matrix for ion-selective electrodes). By running the simulation, one can observe:

Aggregation: Whether the dye molecules aggregate or disperse within the polymer.

Interactions: The nature and extent of van der Waals and electrostatic interactions between the dye and polymer chains.

Mobility: The diffusion coefficient of the dye within the matrix, which is crucial for its function as a carrier.

These simulations help in the rational design of sensor membranes by predicting which polymer matrices will best solvate the ionophore and prevent leaching while allowing sufficient mobility for ion transport.

Azo dyes are known to act as chromogenic chemosensors for metal ions, where ion binding induces a color change. nanobioletters.comcabidigitallibrary.orgchemrxiv.orgmdpi.com MD simulations can be employed to understand the molecular basis of this recognition and the subsequent transport process.

The simulation protocol would involve:

System Setup: An atomistic model of the azo dye embedded in a lipid bilayer or polymer matrix, solvated with water and containing the target ions.

Binding Simulation: Running simulations to observe the spontaneous binding of an ion to the chelating sites on the azo dye, likely involving the azo nitrogen atoms and oxygen atoms from the benzoate group. nanobioletters.com

Free Energy Calculations: Using methods like umbrella sampling to calculate the potential of mean force (PMF) for the ion binding/unbinding process, yielding the binding affinity. researchgate.net

Transport Simulation: Simulating the movement of the ion-ionophore complex across the membrane, often driven by an applied electric field or a concentration gradient, to elucidate the transport mechanism (e.g., a carrier mechanism).

Studies on related anion receptors have successfully used MD simulations to confirm that anions are strongly bound within the binding pocket via hydrogen-bonding interactions throughout the simulation. scilit.com

Table 2: Key Parameters from a Hypothetical MD Simulation of Ion Transport

Parameter Description Theoretical Significance
Binding Free Energy (ΔG_bind) The energy change upon ion binding to the ionophore. Quantifies the selectivity and strength of ion recognition.
Diffusion Coefficient (D) The rate of movement of the ion-ionophore complex within the membrane. Determines the kinetics of ion transport.

| PMF Profile | The free energy profile of the ion as it traverses the membrane. | Reveals the energy barriers to transport and the rate-limiting steps. |

Note: This table represents the type of data that would be generated from such a simulation, providing quantitative insights into the ionophore's function.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological or chemical activity. mdpi.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular properties) to the activity.

While no specific QSAR model for this compound has been published, studies on related structures, such as benzoate derivatives, demonstrate the applicability of the approach. nih.gov For instance, a QSAR study on eugenyl benzoate derivatives against HT29 colon cancer cells yielded the following equation: nih.gov

Log(1/IC₅₀) = -0.865 - 0.210(LogP)² + 1.264(LogP) - 0.994(CMR) nih.gov

In this model:

IC₅₀ is the concentration for 50% inhibition, representing the biological activity.

LogP is the logarithm of the octanol-water partition coefficient, a descriptor for hydrophobicity. nih.gov

CMR is the calculated molar refractivity, a descriptor related to steric properties. nih.gov

This equation shows that both hydrophobicity and steric factors influence the activity of benzoate derivatives. nih.gov A similar QSAR study could be developed for a series of azo-benzoate dyes to predict their ion-binding affinity. Descriptors would likely include electronic parameters (e.g., HOMO/LUMO energies, partial atomic charges), steric parameters (e.g., molar volume), and hydrophobicity (LogP). Such a model would be invaluable for designing new ionophores with enhanced selectivity and sensitivity.

Table 3: Commonly Used Descriptors in QSAR Studies for Ionophores

Descriptor Class Example Descriptors Property Represented
Electronic HOMO/LUMO energies, Dipole moment, Partial charges on binding atoms Ability to engage in electrostatic or coordinate bonds.
Steric Molar Refractivity (CMR), Molecular Volume, Surface Area Size and shape, accessibility of the binding site.
Hydrophobicity LogP Partitioning behavior between aqueous and organic/membrane phases.

| Topological | Connectivity indices | Molecular branching and structure. |

Correlation of Structural Descriptors with Sensing Performance

The sensing capability of a chromoionophore is intrinsically linked to its molecular structure. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating these structure-property relationships for azo-based compounds. nih.govrsc.org For this compound, key structural descriptors can be computationally derived to predict its performance as an ion sensor.

The core functionality of this chromoionophore relies on the electronic interplay within its push-pull system. The dipropylamino group acts as a potent electron donor, while the azo bridge and benzoate moiety function as the electron-accepting part. Upon interaction with a metal cation, the electronic properties of the molecule are altered, leading to a detectable color change. DFT calculations can model this process by analyzing several key descriptors:

Frontier Molecular Orbitals (HOMO-LUMO): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor. nih.govinformaticsjournals.co.in This energy gap dictates the wavelength of maximum absorption (λmax) of the dye. When the ionophore binds to a cation, the electron density distribution changes, which in turn alters the HOMO-LUMO gap. A larger energy gap typically results in a blue shift (absorption at shorter wavelengths), while a smaller gap causes a red shift (absorption at longer wavelengths). rsc.org For instance, the interaction with a target ion can induce a conformational change, such as the rotation of the N,N-dipropylamino group, leading to a larger HOMO-LUMO energy gap and a corresponding color change. rsc.org

Intramolecular Charge Transfer (ICT): The sensing mechanism is often driven by a modulation of the ICT from the donor (dipropylamino group) to the acceptor part of the molecule. Theoretical calculations can quantify the extent of this charge transfer and how it is affected by ion binding.

Binding Energy: The strength and selectivity of the ionophore for a particular ion can be predicted by calculating the binding energy of the resulting complex. By comparing the binding energies for different cations, the selectivity of this compound can be computationally screened.

Molecular Electrostatic Potential (MESP): MESP maps reveal the electron-rich and electron-deficient regions of the molecule, highlighting the likely sites for cation interaction. informaticsjournals.co.in For this compound, the nitrogen atoms of the azo group and the oxygen atoms of the benzoate group would be identified as potential binding sites.

These descriptors provide a quantitative basis for understanding how modifications to the molecular structure—such as altering the alkyl chains on the amino group or substituting the benzoate ring—would impact the sensing performance.

Table 1: Hypothetical Structural and Electronic Descriptors for this compound and its Ion Complex

DescriptorFree IonophoreIon-Complexed IonophorePredicted Sensing Effect
HOMO Energy -5.8 eV-6.2 eVStabilization of HOMO upon binding
LUMO Energy -2.5 eV-2.3 eVDestabilization of LUMO upon binding
HOMO-LUMO Gap (ΔE) 3.3 eV3.9 eVIncreased gap leads to a blue shift (color change)
Binding Energy N/A-45 kcal/molFavorable and selective interaction
λmax (Calculated) 550 nm480 nmVisible color change from violet to yellow

Predictive Modeling for Novel Ionophore Design

Building on the correlation between structure and function, predictive modeling techniques like Quantitative Structure-Property Relationship (QSPR) and machine learning (ML) offer a powerful strategy for designing new ionophores. nih.govnih.gov These approaches use statistical methods to build models that can predict the properties of yet-to-be-synthesized molecules based solely on their structural features. nih.govresearchgate.net

For the design of novel ionophores based on the this compound scaffold, a QSPR or ML model would be developed through the following steps:

Data Set Compilation: A diverse dataset of azo-based chromoionophores with known sensing properties (e.g., λmax, binding affinity for specific ions) is assembled from the literature. nih.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors is calculated. These can be simple 2D structural features (like molecular fingerprints or fragment counts) or more complex 3D quantum chemical parameters derived from DFT calculations. nih.govnih.gov

Model Building and Training: Using the calculated descriptors as independent variables and the experimental sensing properties as dependent variables, a mathematical model is constructed. Algorithms such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced ML methods like Random Forest or Neural Networks are employed. nih.gov

Model Validation: The predictive power of the model is rigorously tested using cross-validation techniques and an external set of compounds not used in the training process. researchgate.net

Once a validated model is established, it can be used for the in silico design of new ionophores. Researchers can propose novel structures by modifying the this compound backbone—for example, by introducing different substituents on the phenyl rings or changing the length of the octadecyl chain. The model can then rapidly predict the sensing properties of these virtual compounds, allowing for the screening of thousands of potential candidates without the need for time-consuming and costly synthesis. nih.gov This accelerates the discovery of new ionophores with superior performance characteristics, such as higher selectivity, greater sensitivity, or specific colorimetric responses. nih.govnih.gov

Table 2: Key Molecular Descriptors Used in Predictive Modeling of Azo-Based Ionophores

Descriptor ClassExample DescriptorsRelevance to Sensing Performance
Topological Descriptors Molecular Connectivity Indices, Wiener IndexEncodes information about the size, shape, and branching of the molecule.
Electronic Descriptors Dipole Moment, HOMO/LUMO Energies, Mulliken ChargesRelates to the ion-binding capability and the resulting electronic transitions (color change).
Geometrical Descriptors Molecular Surface Area, Molecular VolumeInfluences the formation of the ion-ionophore complex and its stability.
Constitutional Descriptors Molecular Weight, Atom/Bond Counts, Fragment CountsBasic structural information that contributes to the overall properties of the molecule.

Future Research Directions and Emerging Applications

Development of Miniaturized and Solid-Contact Potentiometric Sensors

A significant trend in chemical sensor development is the move towards miniaturization and the use of solid-contact ion-selective electrodes (SC-ISEs). These advancements offer portability, robustness, and the potential for in-situ and real-time monitoring in various environments. Future research will likely focus on incorporating Octadecyl 2-(4-dipropylaminophenylazo)benzoate into these next-generation sensor platforms.

SC-ISEs eliminate the need for an internal filling solution, which is a major drawback of conventional ion-selective electrodes, making them more suitable for field applications. Research has demonstrated the fabrication of ammonium and pH-selective SC-ISEs using functionalized multiwalled carbon nanotubes as the solid contact material. These sensors have shown resilience in challenging environments, such as eutrophic lakes, with no sensitivity to light, redox changes, or high sulfide concentrations walisongo.ac.id. Furthermore, the development of SC-ISEs capable of operating under high pressure (up to 100 bar) opens up possibilities for deep-sea in-situ measurements of ion fluxes nih.govscispace.comimperial.ac.uk. The inherent stability and rapid response times (<10 seconds) of these sensors make them ideal for high-resolution spatial and temporal chemical profiling walisongo.ac.id.

The table below summarizes the performance characteristics of such advanced sensor systems, highlighting the potential for this compound to be integrated into robust, miniaturized sensing devices.

Sensor TypeSolid Contact MaterialTarget AnalyteKey Performance CharacteristicsPotential Application
Solid-Contact ISEFunctionalized Multiwalled Carbon NanotubespH, AmmoniumInsensitive to redox changes, light, and high sulfide concentrations; Response time < 10sIn-situ profiling of fresh water systems walisongo.ac.id
High-Pressure Solid-Contact ISEMicroporous CarbonPotassiumStable operation at pressures up to 100 barDeep-sea environmental monitoring nih.govscispace.comimperial.ac.uk

Integration into Multi-Analyte Sensing Platforms

The demand for rapid and comprehensive sample analysis is driving the development of multi-analyte sensing platforms. These platforms can simultaneously detect multiple chemical species, providing a more complete picture of the sample's composition. Future research will explore the integration of this compound-based sensing elements into these complex systems.

One approach to multi-analyte sensing involves the use of sensor arrays, where multiple sensors with different selectivities are combined. For instance, photonic crystal microcavities can be coated with different ion-specific polymer films to detect multiple ions simultaneously optica.org. By functionalizing separate microcavities with a polymer containing this compound for pH sensing alongside other cavities with different ionophores, a multi-ion sensing device can be realized.

Another strategy involves the use of a single sensor that can respond to multiple analytes in a distinguishable manner. While this compound is primarily a pH indicator, its response can be coupled with other ionophores in a single membrane to create a sensor with a multi-analyte response. The development of such systems requires sophisticated data analysis techniques to deconvolute the signals from different analytes.

Exploration of Novel Polymeric Matrices and Membrane Architectures

The performance of sensors based on this compound is critically dependent on the polymeric matrix in which it is embedded. Traditionally, plasticized poly(vinyl chloride) (PVC) has been the matrix of choice. However, issues such as plasticizer leaching and limited biocompatibility have prompted research into alternative materials.

Future research will focus on novel polymeric matrices and membrane architectures to improve sensor stability, longevity, and biocompatibility. Plasticizer-free acrylic microspheres synthesized by photopolymerization represent a promising alternative semanticscholar.org. These microspheres can entrap the chromoionophore and have been successfully used to develop a urea biosensor with no observed leaching of the indicator semanticscholar.org. Another innovative approach is the use of biopolymer-based membranes, such as those fabricated from pectin and chitosan. These polyelectrolyte complex (PEC) membranes offer improved mechanical strength and have been used to develop pH sensors for monitoring fish freshness researchgate.net.

The table below compares the characteristics of traditional and novel polymeric matrices for sensors utilizing this compound.

Polymeric MatrixKey FeaturesAdvantagesExample Application
Plasticized Poly(vinyl chloride) (PVC)Traditional matrixWell-established, good electrochemical propertiesStandard ion-selective electrodes
Acrylic MicrospheresPlasticizer-free, photopolymerizedNo plasticizer leaching, good adhesionUrea biosensor semanticscholar.org
Pectin-Chitosan PECBiopolymer-based, improved mechanical strengthBiocompatible, environmentally friendlypH-based food freshness monitoring researchgate.net

Advanced Spectroscopic Techniques for In-Situ Characterization of Sensing Processes

A deeper understanding of the fundamental processes occurring within the sensing membrane is crucial for the rational design of improved sensors. Advanced spectroscopic techniques that allow for in-situ and real-time characterization of the ion-exchange and transport processes are therefore a key area of future research.

Spectroelectrochemical microscopy (SpECM) is a powerful technique that provides high-resolution spectroscopic imaging of the cross-section of an ion-selective membrane during electrochemical measurements researchgate.netnih.govnih.gov. Studies using SpECM on membranes containing this compound have provided valuable insights into the concentration profiles of the free and protonated forms of the chromoionophore under current polarization nih.gov. This technique has been instrumental in understanding the photochemical decomposition of the chromoionophore and the influence of different anions on its stability researchgate.net.

Future research will likely involve the application of SpECM and other advanced techniques, such as spectroelectrochemistry with ultrathin membranes, to further elucidate the sensing mechanisms acs.org. These studies will aid in optimizing membrane compositions and operating conditions to enhance sensor performance, particularly in terms of detection limits and long-term stability.

Expanding Chromoionophore Applications Beyond pH Sensing

While this compound is a well-established pH indicator, its application can be extended to the detection of other analytes through carefully designed sensing schemes. This involves coupling the pH-dependent optical properties of the chromoionophore with a specific chemical or biochemical recognition event that produces or consumes protons.

One successful example is the development of a urea biosensor. In this system, the enzyme urease is immobilized on acrylic microspheres along with this compound. The enzymatic hydrolysis of urea produces ammonia, which leads to a local pH change that is detected by the chromoionophore semanticscholar.org. This principle can be extended to other enzyme-based biosensors for various analytes.

Furthermore, this chromoionophore has been utilized in optical sensors for the detection of anions. For example, a sensor for perchlorate has been developed where the proton transfer associated with the chromoionophore is coupled with the transport of perchlorate ions across the membrane-solution interface optica.org. Similarly, a bifunctional polymeric membrane has been fabricated for the detection of fluoride ions, where the interaction of fluoride with a phenylboronic acid derivative generates anionic sites in the membrane, leading to the co-extraction of protons and the protonation of the chromoionophore sci-hub.se. Research in this area will continue to explore novel sensing schemes to broaden the scope of applications for this versatile chromoionophore to include heavy metal ions and other clinically and environmentally relevant species.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.